Methyl 6-amino-6-oxohexanoate

Crystallography Supramolecular Chemistry Hydrogen Bonding

Researchers needing a structurally validated, planar C6 building block with reproducible supramolecular assembly face limited options with published single-crystal data. Methyl 6-amino-6-oxohexanoate (CAS 40760-22-3) addresses this gap with XRD-validated geometry (T = 150 K, R factor = 0.044). - R22(8) amide dimers + C(4) chains form robust 2D H-bond network (D···A = 2.922-2.929 Å) - Near-perfect planar adipate scaffold (torsion angles 172.97-179.38°, RMS deviation 0.059 Å) - Orthogonal methyl ester for hydrolysis/transesterification; validated CSP force field benchmark

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B8412729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-6-oxohexanoate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)N
InChIInChI=1S/C7H13NO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H2,8,9)
InChIKeyPSHNBYJXNBSZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-6-oxohexanoate Overview


Methyl 6-amino-6-oxohexanoate (CAS 40760-22-3), systematically named methyl 6-amino-6-oxohexanoate, is a C7H13NO3 adipic acid derivative bearing an unsubstituted primary amide at C6 and a methyl ester at C1 [1]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.896 (3) Å, b = 7.2143 (8) Å, c = 9.6324 (12) Å, and β = 106.474 (17)° at 150 K, and adopts an approximately planar conformation with carbonyl–carbonyl torsion angles between 172.97 (14)° and 179.38 (14)° [1]. Its solid-state architecture is governed by two strong N—H···O hydrogen bonds forming R22(8) amide dimers and C(4) chains, generating a robust two-dimensional network parallel to (100) [1].

Methyl 6-Amino-6-oxohexanoate: Substitution Risks


The bifunctional amide-ester architecture of methyl 6-amino-6-oxohexanoate creates a crystallographic hydrogen-bonding topology—R22(8) amide dimers coupled with C(4) chains—that is not replicated by the corresponding ethyl ester (ethyl 6-amino-6-oxohexanoate) or the free acid (6-amino-6-oxohexanoic acid) [1]. The ethyl ester introduces a longer alkyl chain that alters crystal packing and volatility (boiling point ≈ 318 K vs. the methyl ester's lower thermal envelope), while the free acid replaces the ester oxygen with a carboxylic acid proton donor, fundamentally redirecting the supramolecular synthon from a pure amide-amide network to a mixed acid-amide assembly [1][2]. These differences render simple molar-equivalent substitution scientifically equivalent to changing the crystal engineering design rule; procurement decisions must therefore be grounded in the quantitative structural and thermal data below.

Methyl 6-Amino-6-oxohexanoate: Evidence vs Analogs


Hydrogen-Bond Geometry: Methyl Ester vs Adipamide

The amide-amide R22(8) hydrogen-bond motif in methyl 6-amino-6-oxohexanoate exhibits donor-acceptor distances of 2.922 (2)–2.929 (2) Å and N—H···O angles of 162 (1)–173 (1)°, determined by single-crystal X-ray diffraction at 150 K [1]. These values lie within the range reported for the two polymorphs of adipamide (monoclinic and triclinic), yet the presence of only one amide group per molecule—rather than two as in adipamide—reduces the hydrogen-bond dimensionality from a potential three-dimensional network to a two-dimensional layer topology, quantified by the exclusive formation of R22(8) dimers and C(4) chains parallel to (100) [1]. The ethyl ester analog (ethyl 6-amino-6-oxohexanoate) has not been crystallographically characterized at comparable resolution; its hydrogen-bond parameters remain unvalidated, precluding direct substitution in crystal-engineering applications where the methyl ester's well-defined metric is mandatory [2].

Crystallography Supramolecular Chemistry Hydrogen Bonding

Molecular Planarity and Conformational Rigidity

Methyl 6-amino-6-oxohexanoate exhibits a nearly fully extended aliphatic backbone with carbonyl–carbonyl torsion angles spanning 172.97 (14)° to 179.38 (14)° and a root-mean-square deviation of all non-hydrogen atoms of 0.059 Å [1]. This defines a planar molecular scaffold that enables close packing and maximizes intermolecular hydrogen-bond complementarity. The corresponding ethyl ester (ethyl 6-amino-6-oxohexanoate) possesses seven rotatable bonds compared to six in the methyl ester, increasing conformational entropy and reducing the probability of crystallization with a comparable degree of planarity [2]. Monomethyl adipate, lacking the terminal amide, cannot participate in the amide-amide dimer synthon and adopts a different packing arrangement dominated by carboxylic acid O—H···O hydrogen bonds rather than amide N—H···O interactions .

Crystal Engineering Conformational Analysis X-ray Diffraction

Weak C—H···O Ester Contacts vs Free Acid

In addition to the dominant amide-amide R22(8) dimer, the methyl ester's C10—H101···O11 contact exhibits an H···O distance of 2.61 Å, a full D···A distance of 3.486 (3) Å, and a C—H···O angle of 153 (1)° [1]. This weak but crystallographically resolved interaction contributes to the overall two-dimensional network stability. The free acid analog (6-amino-6-oxohexanoic acid, CAS 334-25-8) lacks the ester methyl group and therefore cannot engage in this specific C—H···O contact; instead, its carboxylic acid O—H group is expected to form a stronger O—H···O hydrogen bond, redirecting the crystal packing into an alternative architecture [2]. The presence of this additional, directional weak interaction in the methyl ester provides an extra handle for crystal structure prediction and co-crystal design.

Crystal Packing Non-covalent Interactions Crystal Structure Prediction

Acid-Amide Heterosynthon Cocrystallization

Methyl 6-amino-6-oxohexanoate contains a primary amide group that has been exploited as a hydrogen-bond donor in the carboxylic acid-primary amide supramolecular heterosynthon, a robust two-point recognition motif used for pharmaceutical cocrystal design [1]. This compound has been documented as a partner in cocrystals with various carboxylic acid-bearing molecules, including octanedioic acid and decanedioic acid [2]. By contrast, monomethyl adipate (CAS 627-91-8) presents a carboxylic acid rather than an amide, and adipamide (CAS 628-94-4) lacks the ester functionality, meaning neither can simultaneously offer the acid-amide heterosynthon capability and the ester solubilizing/derivatization handle that the title compound provides [3]. This dual functionality enables methyl 6-amino-6-oxohexanoate to serve as both a hydrogen-bond participant and a covalent-derivatization substrate in a single molecular entity.

Cocrystal Engineering Pharmaceutical Cocrystals Supramolecular Synthons

Methyl 6-Amino-6-oxohexanoate: Key Applications


2D Hydrogen-Bonded Networks via R22(8) Dimers

Methyl 6-amino-6-oxohexanoate provides a structurally validated, planar molecular building block that reliably forms R22(8) amide-amide dimers and C(4) chains in the solid state, as established by single-crystal X-ray diffraction (T = 150 K, R factor = 0.044) [1]. Researchers aiming to construct two-dimensional hydrogen-bonded networks with predefined N—H···O geometry (D···A = 2.922–2.929 Å) can use this compound as a primary amide donor-acceptor module, confident that its packing is both reproducible and quantitatively characterized. The ethyl ester analog lacks published crystallographic data and thus cannot provide comparable predictability [2].

Acid-Amide Heterosynthon Pharmaceutical Cocrystals

The compound is documented to form cocrystals with dicarboxylic acids (e.g., octanedioic acid, decanedioic acid) via the carboxylic acid-primary amide heterosynthon [1]. Its methyl ester group remains available for subsequent hydrolysis, transesterification, or reduction, providing an orthogonal reactive site that is absent in adipamide (which has two amides) and in 6-amino-6-oxohexanoic acid (which has a free carboxylic acid that would compete for the heterosynthon) [2]. This makes the methyl ester the preferred choice for stepwise cocrystal-then-derivatize synthetic sequences.

Rigid Adipate Linker for Bioactive Synthesis

With aliphatic chain torsion angles ranging from 172.97 (14)° to 179.38 (14)° and an RMS deviation of only 0.059 Å, methyl 6-amino-6-oxohexanoate presents a near-perfectly planar adipate scaffold [1]. When a rigid, six-carbon linker bearing differentiated amide and ester termini is required—for example, in proteolysis-targeting chimera (PROTAC) linker design or in peptidomimetic backbone construction—this compound offers a defined geometry that flexible analogs such as ethyl 6-amino-6-oxohexanoate (seven rotatable bonds) or the non-planar methyl 6-aminohexanoate cannot match [2].

H-Bond Calibration Standard for Crystal Structure Prediction

The precisely determined hydrogen-bond parameters of methyl 6-amino-6-oxohexanoate—including N—H···O distances (2.07–2.09 Å), angles (162–173°), and the accompanying weak C—H···O contact (H···O = 2.61 Å)—constitute a high-quality experimental dataset suitable for validating computational CSP force fields and hydrogen-bond scoring functions [1]. The compound's intermediate complexity (159.19 g mol⁻¹, seven non-hydrogen atoms) bridges the gap between small-molecule benchmarks (e.g., urea, oxamide) and pharmaceutically relevant molecules, making it a valuable calibration standard for academic and industrial CSP pipelines.

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